Cas no 2228706-10-1 (5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one)

5-(3,6-Dichloropyridazin-4-yl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring a pyridazine core fused with an oxazolidinone moiety. Its molecular structure, incorporating dichloro substitutions, enhances reactivity and selectivity in synthetic applications. This compound is primarily utilized as an intermediate in agrochemical and pharmaceutical research, where its unique scaffold contributes to the development of biologically active molecules. The dichloropyridazine group offers stability and functional versatility, while the oxazolidinone ring provides a rigid framework for further derivatization. Its well-defined chemical properties make it valuable for designing novel pesticides or therapeutic agents, particularly in targeting enzyme inhibition or receptor modulation. The compound’s synthetic accessibility and structural adaptability support its use in advanced organic synthesis.
5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one structure
2228706-10-1 structure
商品名:5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one
CAS番号:2228706-10-1
MF:C7H5Cl2N3O2
メガワット:234.039499044418
CID:6574751
PubChem ID:165884492

5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

    • 5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one
    • EN300-1978330
    • 2228706-10-1
    • インチ: 1S/C7H5Cl2N3O2/c8-5-1-3(6(9)12-11-5)4-2-10-7(13)14-4/h1,4H,2H2,(H,10,13)
    • InChIKey: WLELCRSALYMIKR-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=C(N=N1)Cl)C1CNC(=O)O1

計算された属性

  • せいみつぶんしりょう: 232.9758818g/mol
  • どういたいしつりょう: 232.9758818g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 64.1Ų

5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1978330-2.5g
5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one
2228706-10-1
2.5g
$2576.0 2023-09-16
Enamine
EN300-1978330-10.0g
5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one
2228706-10-1
10g
$5652.0 2023-05-26
Enamine
EN300-1978330-0.25g
5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one
2228706-10-1
0.25g
$1209.0 2023-09-16
Enamine
EN300-1978330-5.0g
5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one
2228706-10-1
5g
$3812.0 2023-05-26
Enamine
EN300-1978330-10g
5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one
2228706-10-1
10g
$5652.0 2023-09-16
Enamine
EN300-1978330-0.1g
5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one
2228706-10-1
0.1g
$1157.0 2023-09-16
Enamine
EN300-1978330-1.0g
5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one
2228706-10-1
1g
$1315.0 2023-05-26
Enamine
EN300-1978330-0.5g
5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one
2228706-10-1
0.5g
$1262.0 2023-09-16
Enamine
EN300-1978330-0.05g
5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one
2228706-10-1
0.05g
$1104.0 2023-09-16
Enamine
EN300-1978330-5g
5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one
2228706-10-1
5g
$3812.0 2023-09-16

5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one 関連文献

5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-oneに関する追加情報

Comprehensive Overview of 5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one (CAS No. 2228706-10-1)

The compound 5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one (CAS No. 2228706-10-1) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the dichloropyridazine and oxazolidinone moieties, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for novel bioactive compounds, given its ability to interact with biological targets.

In recent years, the demand for pyridazine derivatives and oxazolidinone-based compounds has surged, driven by their versatility in drug discovery and crop protection. The 3,6-dichloropyridazine core is known for its electron-withdrawing properties, which can enhance the reactivity of adjacent functional groups. Meanwhile, the oxazolidin-2-one ring is a well-established pharmacophore, often associated with antimicrobial and anti-inflammatory activities. This combination makes 5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one a compound of high interest.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one?" The synthesis typically involves the condensation of 3,6-dichloropyridazine-4-carboxylic acid with 2-aminoethanol, followed by cyclization to form the oxazolidinone ring. Alternative methods may include the use of urethane derivatives or carbamate intermediates. Researchers are also exploring greener synthetic approaches to improve yield and reduce environmental impact.

Another hot topic in the scientific community is the biological activity of 5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, making it a potential lead for developing new therapeutics. For instance, its structural similarity to known antibacterial agents has prompted investigations into its efficacy against resistant bacterial strains. Additionally, its agrochemical potential is being evaluated for pest control and plant disease management.

The physicochemical properties of CAS No. 2228706-10-1 are also a key area of interest. The compound is typically a solid at room temperature, with moderate solubility in polar organic solvents. Its stability under various pH conditions and thermal degradation profile are critical for formulation development. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize its purity and confirm its structure.

From an industrial perspective, scalability and cost-effectiveness are major considerations for 5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one production. Companies are investing in optimized synthetic protocols to meet the growing demand from the pharmaceutical and agrochemical sectors. Regulatory compliance, including REACH and GMP guidelines, is also a priority to ensure safe handling and commercialization.

In conclusion, 5-(3,6-dichloropyridazin-4-yl)-1,3-oxazolidin-2-one (CAS No. 2228706-10-1) represents a fascinating intersection of chemistry and biology. Its multifaceted applications, coupled with ongoing research into its properties and synthesis, position it as a valuable compound in modern science. As interest in heterocyclic chemistry and sustainable agrochemicals continues to rise, this molecule is likely to remain a focal point for innovation.

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